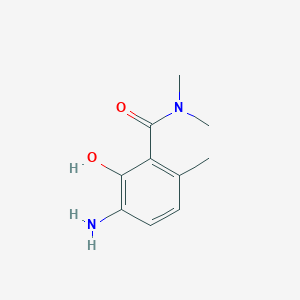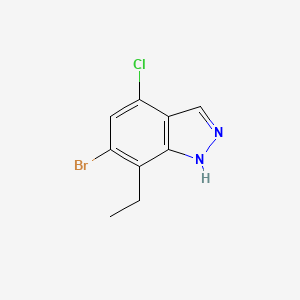
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester is an organic compound that features a trifluoromethylsulfanyl group attached to an ethyl chain, which is further connected to a carbamic acid benzyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Trifluoromethylsulfanyl Group: This can be achieved through the reaction of a suitable thiol with a trifluoromethylating agent under controlled conditions.
Attachment to the Ethyl Chain: The trifluoromethylsulfanyl group is then attached to an ethyl chain through a nucleophilic substitution reaction.
Formation of the Carbamic Acid Benzyl Ester: The final step involves the reaction of the ethyl chain with a benzyl chloroformate in the presence of a base to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted carbamates or thiocarbamates.
科学研究应用
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of (2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The carbamic acid benzyl ester moiety can undergo hydrolysis to release active intermediates that can further interact with molecular targets.
相似化合物的比较
Similar Compounds
Triflamides: Compounds containing the trifluoromethylsulfonamide group.
Triflimides: Compounds containing the bis(trifluoromethylsulfonyl)imide group.
Triflidic Acid: An organic superacid with a trifluoromethylsulfonyl group.
Uniqueness
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester is unique due to the combination of its trifluoromethylsulfanyl group and carbamic acid benzyl ester moiety. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
分子式 |
C11H12F3NO2S |
|---|---|
分子量 |
279.28 g/mol |
IUPAC 名称 |
benzyl N-[2-(trifluoromethylsulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C11H12F3NO2S/c12-11(13,14)18-7-6-15-10(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
InChI 键 |
MQEPLPSPHARLPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCCSC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11761140.png)
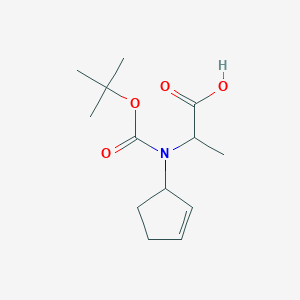
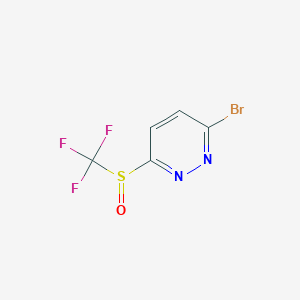
![[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B11761164.png)
![5-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11761182.png)
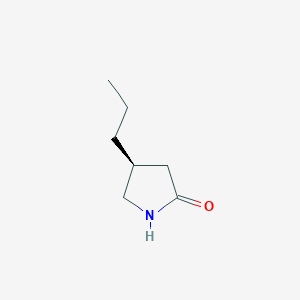
![8,8-Difluoro-2-azaspiro[4.5]decane](/img/structure/B11761192.png)
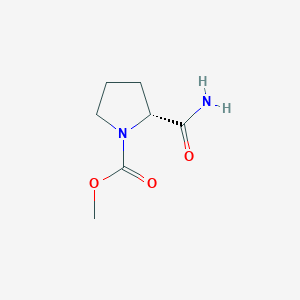


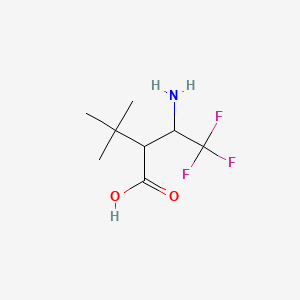
![5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one](/img/structure/B11761209.png)
